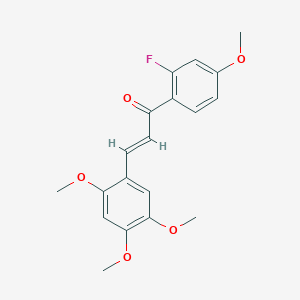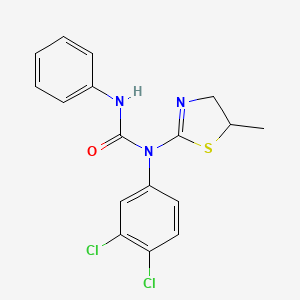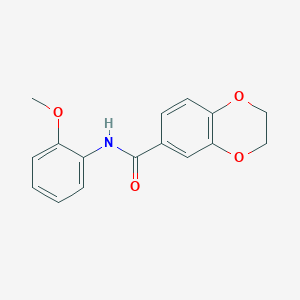![molecular formula C17H11BrF3N5O3 B11475380 N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475380.png)
N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of bromofuran, trifluoromethyl, benzodiazole, and oxadiazole moieties
Preparation Methods
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the bromofuran and trifluoromethylbenzodiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. .
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Compared to other similar compounds, N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
N-[(5-BROMOFURAN-2-YL)METHYL]-2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE: Shares the bromofuran and trifluoromethyl groups but differs in the benzodiazole and oxadiazole moieties.
TRIFLUOROMETHYL-CONTAINING BENZODIAZOLES: Similar in structure but lack the bromofuran and oxadiazole components
This compound’s unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H11BrF3N5O3 |
|---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H11BrF3N5O3/c18-12-6-5-9(28-12)7-22-14(27)15-24-13(25-29-15)8-26-11-4-2-1-3-10(11)23-16(26)17(19,20)21/h1-6H,7-8H2,(H,22,27) |
InChI Key |
KVYVIEJZDQKYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCC4=CC=C(O4)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B11475301.png)

![N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide](/img/structure/B11475309.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)
![[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11475338.png)

![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475348.png)
![ethyl (2E)-7-methyl-2-[(6-methylpyridin-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11475354.png)
![N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B11475356.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11475359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B11475382.png)

![N-(2-{[(4-methoxyphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475390.png)
![(4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11475401.png)
